molecular formula C12H9ClN2O2 B501317 N-(5-chloro-2-hydroxyphenyl)nicotinamide

N-(5-chloro-2-hydroxyphenyl)nicotinamide

Cat. No.: B501317
M. Wt: 248.66g/mol
InChI Key: CYQDNSVCAKXZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-hydroxyphenyl)nicotinamide (CAS 153144-00-4) is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly as a derivative of nicotinamide (Vitamin B3). With a molecular formula of C12H8Cl2N2O2 and a molecular weight of 283.11, this compound is characterized by the substitution of chloro and hydroxyl groups on its aniline ring, a modification that may alter its biochemical properties and potency compared to its parent molecule. Nicotinamide is a fundamental precursor to the essential cofactors nicotinamide adenine dinucleotide (NAD+) and its phosphate derivative (NADP+). These cofactors are critical for a vast array of cellular processes, including energy metabolism, ATP production, and mitochondrial function. Furthermore, NAD+ serves as a required substrate for several enzyme classes, such as the sirtuin family of deacetylases and poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are particularly crucial for detecting and repairing single-strand DNA breaks, thereby helping to maintain genomic integrity. Research into nicotinamide and its analogs has shown they can influence pathways governing cellular senescence, inflammation, and oxidative stress. Given its structural foundation, this compound is a candidate for investigations focused on metabolic regulation, DNA repair mechanisms, and cellular stress responses. It is supplied For Research Use Only and is strictly intended for laboratory applications. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H9ClN2O2/c13-9-3-4-11(16)10(6-9)15-12(17)8-2-1-5-14-7-8/h1-7,16H,(H,15,17)

InChI Key

CYQDNSVCAKXZHY-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)Cl)O

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Scientific Research Applications

Enzyme Inhibition

Research indicates that N-(5-chloro-2-hydroxyphenyl)nicotinamide acts as an enzyme inhibitor, potentially targeting key enzymes involved in metabolic pathways. Its mechanism likely involves binding to specific enzymes, leading to the inhibition of their activity. This characteristic positions it as a promising candidate for drug development aimed at diseases related to enzyme dysfunction .

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of this compound. For instance, compounds derived from similar structures have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The effectiveness of these compounds was evaluated using broth microdilution methods, revealing that certain derivatives could inhibit bacterial growth at low concentrations .

Case Study: Antimicrobial Efficacy

A specific study evaluated the antimicrobial effects of related nicotinamide derivatives against multiple strains, including gram-positive and gram-negative bacteria. The findings indicated that some derivatives showed promising activity against resistant strains, suggesting potential for developing new antibiotics or adjuvants to existing treatments .

Cosmeceutical Applications

This compound may also serve as a cosmeceutical ingredient due to its anti-inflammatory properties. It has been shown to reduce UV-induced erythema and inflammation in skin models, making it a candidate for formulations aimed at skin aging and hyperpigmentation . This application is particularly relevant for aging populations seeking effective skincare solutions.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Compound Name Core Structure Key Substituents/Modifications Biological Activity Melting Point (°C) Analytical Methods (References)
N-(5-Chloro-2-hydroxyphenyl)nicotinamide Nicotinamide 5-Chloro-2-hydroxyphenyl at amide N Inferred: Antimicrobial potential Not reported UPLC-MS/MS , TLC
NS-1738 () Urea derivative 5-Chloro-2-hydroxyphenyl; trifluoromethyl Nicotinic acetylcholine receptor modulation Not reported Patch-clamp recordings
Compound 3 () Benzohydrazide 5-Chloro-2-hydroxyphenyl; trihydroxybenzoyl Polyphenolic antioxidant activity Not reported Synthetic yield optimization
7b–7f () Pyrazine-2-carboxamide 5-Chloro-2-hydroxyphenyl; alkylamino chains Antimycobacterial activity 239.7–262.1 IR, NMR, elemental analysis
N-[4-Chloro-3-(benzoxazolyl)phenyl]nicotinamide () Nicotinamide 4-Chloro; benzoxazolyl heterocycle Not specified Not reported Crystallography
2.2 Key Observations
  • Bioactivity Trends: The alkylamino chain length in pyrazine-2-carboxamides () inversely correlates with melting points (e.g., 7b: 257.9–262.1°C vs. Chloro and hydroxyl positioning: The 5-chloro-2-hydroxyphenyl group in the target compound may enhance hydrogen bonding compared to the 4-chloro analog (), which incorporates a rigid benzoxazolyl group for steric effects .
  • Analytical Methods :

    • UPLC-MS/MS () is effective for quantifying nicotinamide analogs with high sensitivity (LOD: 0.075–0.600 μg/mL), critical for pharmaceutical quality control.
    • TLC studies () highlight adsorption-driven chromatographic behavior for 5-chloro-2-hydroxyphenyl derivatives, useful for purity assessments .
2.3 Structure-Activity Relationship (SAR) Insights
  • Electron-Withdrawing Groups : The 5-chloro substituent likely enhances stability and binding affinity through hydrophobic interactions, as seen in antimycobacterial pyrazine carboxamides () .
  • Heterocyclic Modifications : Substitution with pyrazine () or benzoxazole () introduces π-π stacking or steric effects, altering activity profiles .

Q & A

Q. What methodologies are recommended for studying pharmacokinetics and metabolic pathways?

  • Methodological Answer : Conduct in vivo pharmacokinetic studies in rodent models to measure bioavailability and half-life. Use LC-MS/MS to identify metabolites in plasma and urine. Compare results with in vitro hepatic microsome assays to predict human metabolic clearance .

Tables for Key Data Reference

Table 1: Comparative Biological Activity of Nicotinamide Derivatives

Compound StructureBiological Activity (Example)Key Data Source
(1R,2R)-isomer ()+103.8% HDL elevation in hamsters
Antiviral analog ()IC50 = 0.028 µM for viral protease
Phenoxy-substituted analog ()PDE4 inhibition (IC50 = 1.3 µM)

Table 2: Analytical Techniques for Structural Validation

TechniqueParameters to MonitorExample from Evidence
X-ray CrystallographyR-factor, bond angles/lengthsSHELX refinement
NMRδ 7.2–8.5 ppm (aromatic protons)PubChem data
HPLCRetention time = 12.3 min, purity >99%

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